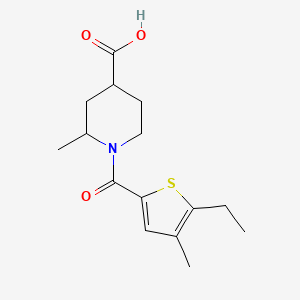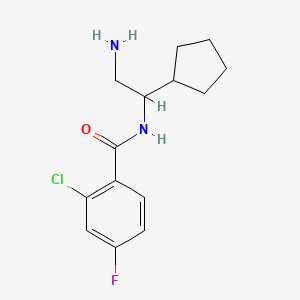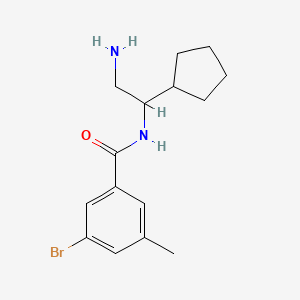
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid, also known as EMTA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. EMTA is a piperidine derivative that has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has also been found to exhibit anti-viral properties, as it has been shown to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its ability to inhibit COX-2 and HDACs, which makes it a useful tool for studying the role of these enzymes in cellular processes. However, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid. One potential direction is to further study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as arthritis. Another potential direction is to study its anti-cancer properties and its potential as a treatment for various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid for human use.
Métodos De Síntesis
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 5-ethyl-4-methylthiophene-2-carbonyl chloride with 2-methylpiperidine-4-carboxylic acid. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has been found to exhibit potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has also been found to exhibit potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(5-ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-12-9(2)7-13(20-12)14(17)16-6-5-11(15(18)19)8-10(16)3/h7,10-11H,4-6,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASLLTGXSHVVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC(CC2C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)


![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)




